(4aR,8aS)-8a-Methyl-3,4,4a,5,8,8a-hexahydronaphthalen-1(2H)-one
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Overview
Description
(4aR,8aS)-8a-Methyl-3,4,4a,5,8,8a-hexahydronaphthalen-1(2H)-one is a complex organic compound with a unique structure It is characterized by its hexahydronaphthalene core, which is a partially hydrogenated naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,8aS)-8a-Methyl-3,4,4a,5,8,8a-hexahydronaphthalen-1(2H)-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the hydrogenation of naphthalene derivatives under specific conditions to achieve the desired hexahydronaphthalene structure. The reaction conditions often include the use of catalysts such as palladium or platinum and hydrogen gas at elevated temperatures and pressures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
(4aR,8aS)-8a-Methyl-3,4,4a,5,8,8a-hexahydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various halogenating agents, acids, or bases depending on the desired substitution.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction and conditions used .
Scientific Research Applications
(4aR,8aS)-8a-Methyl-3,4,4a,5,8,8a-hexahydronaphthalen-1(2H)-one has several applications in scientific research:
Mechanism of Action
The mechanism by which (4aR,8aS)-8a-Methyl-3,4,4a,5,8,8a-hexahydronaphthalen-1(2H)-one exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to modulate biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- (4aR,8aS)-8-Methyl-8a-[(methanesulfonyl)oxy]methyl-1,3,4,5,8,8a-hexahydronaphthalen-1(2H)-one
- (2R,4aR,8aS)-Decahydro-8-methylene-α,α,4a-trimethyl-2-naphthylmethanol
- Ethyl (4aR,8aS)-octahydro-4a(2H)-quinolinylacetate
Uniqueness
What sets (4aR,8aS)-8a-Methyl-3,4,4a,5,8,8a-hexahydronaphthalen-1(2H)-one apart from similar compounds is its specific stereochemistry and functional groups, which confer unique chemical and biological properties. Its hexahydronaphthalene core structure is particularly significant in various synthetic and industrial applications .
Properties
CAS No. |
18174-04-4 |
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Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
(4aR,8aS)-8a-methyl-2,3,4,4a,5,8-hexahydronaphthalen-1-one |
InChI |
InChI=1S/C11H16O/c1-11-8-3-2-5-9(11)6-4-7-10(11)12/h2-3,9H,4-8H2,1H3/t9-,11-/m0/s1 |
InChI Key |
BOFYYUXJGLWGLT-ONGXEEELSA-N |
Isomeric SMILES |
C[C@]12CC=CC[C@H]1CCCC2=O |
Canonical SMILES |
CC12CC=CCC1CCCC2=O |
Origin of Product |
United States |
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